molecular formula C37H28N2O9 B1139249 Flu-DNB CAS No. 1160555-05-4

Flu-DNB

Cat. No. B1139249
CAS RN: 1160555-05-4
M. Wt: 644.62622
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Flu-DNB is a 2,6-dimethylnitrobenzene-based compound . It is a photocontrollable nitric oxide (NO)-releasing compound, also known as a caged NO . It has been demonstrated to generate NO via a two-photon excitation (TPE) process .


Chemical Reactions Analysis

Flu-DNB releases NO upon irradiation with UVA-visible light, as well as upon femtosecond-pulse laser irradiation in the near-infrared range . After pulse laser irradiation to a solution of Flu-DNB, oxidation products of NO were observed .

Scientific Research Applications

Photocontrollable Nitric Oxide (NO) Releasing Compounds

Flu-DNB is a photocontrollable nitric oxide (NO)-releasing compound . These compounds, also known as caged NOs, are very useful to expose cells or tissues to NO in a spatiotemporally well-controlled manner . This allows for precise investigations of biological responses to NO and NO-related signaling pathways .

Development of Photoinduced NO Releasers

Flu-DNB has been used in the development of photoinduced NO releasers . These releasers are based on two mechanisms: photoinduced isomerization reaction of a dimethylnitrobenzene moiety conjugated with a pi-electron system, and photoinduced electron transfer of a moderately electron-rich N-nitroso aminophenol moiety linked with an antenna dye moiety .

Cellular and Ex Vivo Applications

Flu-DNB has been used in cellular and ex vivo applications . The ability to control the release of NO in a spatiotemporally precise manner allows for detailed investigations of cellular responses to NO .

Vasodilation Studies

Flu-DNB can be used in studies related to vasodilation . The controlled release of NO, a known vasodilator, can help in understanding the mechanisms of vasodilation and its role in various physiological processes .

Two-Photon Decomposition

Flu-DNB has been used in studies related to two-photon decomposition . The two-photon decomposition cross section (δu value) of Flu-DNB was found to be about 8 times higher than that of Flu-DNB .

Influenza Research

While not directly mentioned in the search results, it’s worth noting that compounds like Flu-DNB could potentially be used in influenza research . The ability to control the release of NO could provide insights into the discovery of a distinctive class of therapeutic candidates that ensure high efficiency but low cytotoxicity .

properties

IUPAC Name

5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26N2O8.H2O/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34;/h3-19,40H,1-2H3,(H,38,42)(H,43,44);1H2/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICHISZJWNEUDF-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flu-DNB

Q & A

Q1: How does Flu-DNB release nitric oxide, and what are the observed biological effects?

A1: Flu-DNB releases nitric oxide (NO) upon excitation with a femtosecond near-infrared pulse laser. This process, confirmed through the detection of NO oxidation products [, ], occurs via a two-photon excitation mechanism []. The released NO then acts as a signaling molecule, inducing localized biological responses. For instance, in living mouse brains, Flu-DNB-mediated NO release led to transient vasodilation and chemoattraction of microglial processes specifically at the irradiation site [].

Q2: What are the advantages of using two-photon excitation for nitric oxide release with Flu-DNB?

A2: Two-photon excitation offers superior spatial and temporal control over NO release compared to traditional one-photon methods []. This precision stems from the non-linear nature of two-photon absorption, which confines excitation to the focal volume of the laser beam. Consequently, researchers can achieve subcellular resolution in NO delivery [], enabling targeted studies of NO's role in various biological processes with minimal off-target effects.

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